1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine
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Overview
Description
1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound with the molecular formula C15H21F2N and a molecular weight of 253.33 g/mol This compound is characterized by the presence of a cyclobutyl ring substituted with a 2,5-difluorophenyl group and a butylamine chain
Preparation Methods
The synthesis of 1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluorophenyl Group: The 2,5-difluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently.
Chemical Reactions Analysis
1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted amines or amides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as its role in modulating biological pathways, is ongoing.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:
1-(2,5-Difluorophenyl)cyclobutanemethanamine: This compound shares a similar structural motif but lacks the butylamine chain, resulting in different chemical properties and applications.
1-Cyclobutyl-1-(2,5-difluorophenyl)methanamine hydrochloride: This hydrochloride salt form has different solubility and stability characteristics, making it suitable for specific research applications.
Properties
Molecular Formula |
C15H21F2N |
---|---|
Molecular Weight |
253.33 g/mol |
IUPAC Name |
1-[1-(2,5-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21F2N/c1-10(2)8-14(18)15(6-3-7-15)12-9-11(16)4-5-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChI Key |
YJIXKTLYBMZLHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=C(C=CC(=C2)F)F)N |
Origin of Product |
United States |
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